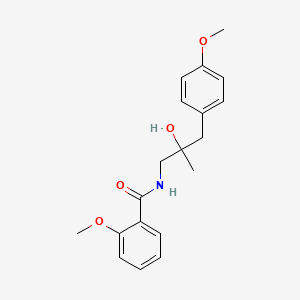

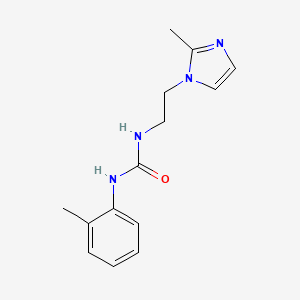

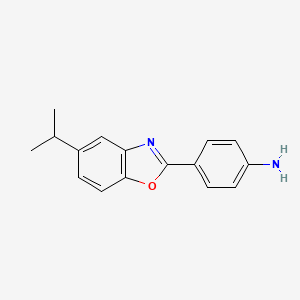

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide, also known as HM-3, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding the molecular structure and intermolecular interactions through acylation reactions, NMR, and X-ray diffraction analyses. These studies reveal the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Development of Sensitive Biosensors

A high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode has been developed for the electrocatalytic determination of glutathione and piroxicam. This novel biosensor demonstrates potent electron mediating behavior and can accurately determine analytes in real samples, showcasing the compound's potential in analytical chemistry (Karimi-Maleh et al., 2014).

Antimicrobial Applications

A series of derivatives incorporating the thiazole ring and similar structural motifs have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies indicate the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Antioxidant Properties

Amino-substituted benzamide derivatives have been investigated for their antioxidant capacities. These compounds, with varying numbers of methoxy and hydroxy groups, exhibit improved antioxidative properties in comparison to reference molecules, highlighting their potential as lead compounds for further optimization in the development of antioxidant agents (Perin et al., 2018).

Inhibitory Activity on Cell Division Protein FtsZ

Compounds related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide have shown to inhibit the bacterial cell division protein FtsZ, providing a novel approach to developing antibacterial agents. This inhibitory action is critical for addressing antibiotic resistance and developing new antimicrobial therapies (Haydon et al., 2010).

Propiedades

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANHGBAAMZBEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

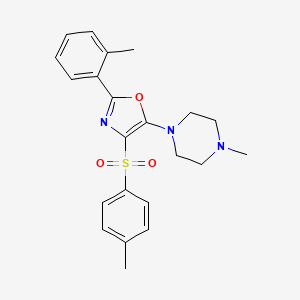

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)

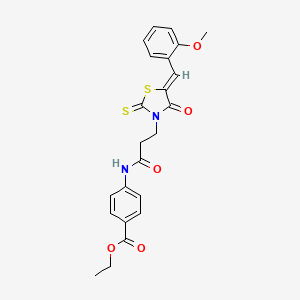

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)

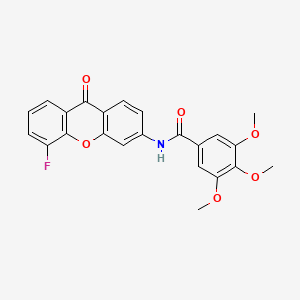

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)